1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule that contains a benzothiazole ring and a piperazine ring . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperazines are also a class of organic compounds that are used in the synthesis of many pharmaceuticals .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . The synthesis of piperazine derivatives is also well-documented in the literature .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazoles and piperazines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would depend on the specific structure of the compound .Scientific Research Applications
Anticancer Activity
Research has identified benzothiazole and benzoxazole derivatives, similar in structure to the specified compound, as potent anticancer agents. For instance, certain N-methyl piperazinyl substituted derivatives have demonstrated significant inhibitory activity against human breast cancer cell lines, highlighting their promise as components of therapeutic strategies for cancer. These compounds interact with the epidermal growth factor receptor (EGFR), which is highly expressed in breast cancer, suggesting a targeted approach to cancer treatment (Abdelgawad et al., 2013).
Antimicrobial and Antibacterial Properties
Derivatives of the compound have been explored for their antimicrobial and antibacterial efficacies. For example, certain bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown remarkable antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have also demonstrated potent biofilm inhibition activities, which are more effective than those of the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
High-Performance Thermosets
Benzoxazine monomers, containing elements similar to the core structure of the specified compound, have been synthesized and converted into highly thermally stable polybenzoxazines. These materials exhibit excellent thermomechanical properties, suggesting their utility in high-performance applications (Agag & Takeichi, 2001).
Antiproliferative and Anti-HIV Activity
A series of derivatives have been evaluated for their antiproliferative activity against human tumor-derived cell lines and their potential as HIV inhibitors. Certain analogs have shown significant effects on specific cell lines, offering a basis for further development as anticancer and anti-HIV agents (Al-Soud et al., 2010).
Mechanism of Action
Target of Action
It’s known that structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets (potentially dopamine and serotonin receptors) to induce changes in cellular signaling .
Biochemical Pathways
If it acts as a dopamine and serotonin antagonist like its structurally similar counterparts, it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5
Result of Action
If it acts as a dopamine and serotonin antagonist, it could potentially result in changes in mood, sleep, and appetite .
Future Directions
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-17-9-10-18(28-2)21-20(17)23-22(29-21)25-14-12-24(13-15-25)19(26)11-8-16-6-4-3-5-7-16/h3-7,9-10H,8,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXNSKMGFWHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.